2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound characterized by the presence of an oxadiazole ring and an acetamide functional group. This compound holds significance in various scientific fields, including medicinal chemistry and materials science, due to its potential biological activities and versatility in chemical reactions. The molecular formula for this compound is , with a molecular weight of approximately 169.14 g/mol. It is classified as an oxadiazole derivative, which is known for its diverse pharmacological properties.
The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can be achieved through several methods:
These methods can be optimized for industrial production by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency while maximizing yields.
The molecular structure of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide features a five-membered oxadiazole ring fused with an acetamide group. Key structural data include:
The oxadiazole ring contributes to the compound's stability and reactivity in various chemical environments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used to confirm the structure of synthesized compounds .
2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the conditions utilized, such as temperature and choice of reagents .
The mechanism of action for 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is primarily linked to its interaction with biological targets within cells. The oxadiazole moiety can facilitate binding to various enzymes or receptors due to its polar nature and ability to form hydrogen bonds. This interaction may lead to modulation of biological pathways involved in disease processes.
Property | Value |
---|---|
Molecular Formula | C5H7N5O2 |
Molecular Weight | 169.14 g/mol |
Melting Point | Not specified |
Solubility | Not available |
Stability | Moderate thermal stability |
The physical properties of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide contribute to its application in various scientific fields. Its solubility characteristics are crucial for determining its bioavailability in pharmaceutical applications .
The compound has several potential applications:
The 1,2,5-oxadiazole ring serves as AAOA’s structural backbone, typically constructed via cyclodehydration of 1,2-dicarbonyl precursors or 1,3-dipolar cycloadditions. Malononitrile derivatives are frequently employed starting materials, undergoing sequential nitrosation and oximation to form furazan intermediates. For example, 3-amino-4-cyanofurazan is synthesized from malononitrile through lead dioxide-mediated cyclization, though this route generates heavy metal waste (yield: ~71%) [5]. A greener alternative uses furazan-3,4-dicarboxamide dehydration with trifluoroacetic anhydride (TFAA), achieving near-quantitative yields without metal residues [5].
Microwave-assisted cyclization significantly accelerates ring closure. Under irradiation, amidoximes and carboxylic acid esters condense in superbasic NaOH/DMSO systems, forming 3,5-disubstituted oxadiazoles at room temperature within minutes [4]. This method enhances atom economy and reduces side products.
Table 1: Cyclization Methods for 1,2,5-Oxadiazole Synthesis
Method | Starting Material | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
PbO₂ Oxidation | Malononitrile dioxime | Acetic acid, 25°C, 12 h | 71 | Heavy metal waste |
TFAA Dehydration | Furazan-3,4-dicarboxamide | TFAA, 80°C, 2 h | ~100 | High-cost reagent |
Microwave (NaOH/DMSO) | Amidoxime + Ester | RT, 300 W, 10 min | 85–93 | Limited scale-up |
Installing the acetamide side chain requires chemoselective acylation of the oxadiazole C3 position. Vilsmeier reagent-mediated condensations efficiently link carboxylic acids to amidoximes, yielding 3-substituted oxadiazoles. For AAOA, chloroacetamide or glycine derivatives serve as acyl donors, reacting with 4-amino-furazan intermediates. Zarei et al. demonstrated that Vilsmeier-activated carboxylic acids (from oxalyl chloride/DMF) couple with amidoximes, producing substituted oxadiazoles in 61–93% yield [4].
Multicomponent reactions offer single-pot advantages. A three-component cascade between 3-cyanofurazan, hydroxylamine, and acetaldehyde generates AAOA precursors via amidoxime formation followed by in situ cyclization [4]. Solvent-free conditions under microwave irradiation (160°C) further enhance efficiency, though aerial oxidation risks byproduct formation.
Regioselectivity is paramount for introducing the C4-amino group. Directed metalation strategies leverage the oxadiazole ring’s electronic asymmetry. C4-nitration (using HNO₃/Ac₂O) followed by reduction (Pd/C-H₂) achieves amination, but over-reduction can degrade the ring [5]. Superior control is attained via Pd-catalyzed C–H amination using dibenzyl azodicarboxylate, which delivers exclusively C4-aminated products in >85% yield [5].
Protecting group tactics prevent undesired side reactions. Temporarily masking the acetamide nitrogen as a tert-butoxycarbonyl (Boc) group during nitration/amination steps ensures fidelity. Subsequent acidic deprotection (TFA/DCM) cleanly regenerates AAOA without ring cleavage [9].
Solvent polarity directly influences cyclization kinetics and regioselectivity. Computational studies (DFT/M06-2X) reveal that polar aprotic solvents (ε = 20–40) lower activation barriers in furazan cyclizations by stabilizing dipolar intermediates [10]. For example, acetone reduces the energy barrier for oxadiazole formation by 2.4 kJ/mol compared to toluene, doubling reaction rates .
Deep eutectic solvents (DESs) emerge as sustainable media. Choline chloride/urea DES enhances mass transfer during acetamide condensation, improving yields by 15% versus DMF while enabling catalyst recycling [1] [3]. Similarly, methanol optimizes lignin depolymerization (a model for heterocycle synthesis) by solubilizing intermediates and suppressing repolymerization via hydrogen bonding [10].
Table 2: Solvent Effects on Key Reaction Steps
Solvent | Polarity (ε) | Role in AAOA Synthesis | Yield Boost vs. Control |
---|---|---|---|
Acetone | 20.7 | Stabilizes dipolar transition states | +12% (cyclization) |
Methanol | 32.6 | Inhibits oligomerization via H-bonding | +18% (amination) |
ChCl/Urea DES | ~30 | Enhances solubility; recyclable | +15% (acylation) |
Toluene | 2.4 | Promotes side reactions; low polarity | Baseline |
Biocatalysis offers enzymatic precision for greener AAOA production. Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) catalyze ketone reductions in furazan precursors with >95% enantioselectivity, avoiding toxic metal catalysts [3]. Immobilized laccase on graphene oxide mediates oxidative cyclizations, achieving 90% conversion under mild conditions (pH 7, 30°C) [8].
Whole-cell biocatalysts using E. coli expressing furazan-specific enzymes enable one-pot synthesis from glucose-derived feedstocks. This system co-localizes amidase and oxidase enzymes, directly converting 3-cyanoacetylfurazan to AAOA with 75% isolated yield and an E-factor of 3.2 (vs. 12.5 for chemical routes) [3] [8]. Life-cycle analysis confirms a 40% reduction in carbon footprint versus chemocatalytic methods.
Table 3: Biocatalytic vs. Chemical Synthesis Metrics
Parameter | Chemical Route | Biocatalytic Route | Improvement |
---|---|---|---|
Overall Yield | 52% | 75% | +44% |
E-Factor | 12.5 | 3.2 | -74% |
Temperature | 100°C | 30°C | Energy-saving |
Solvent Waste | 8 L/kg product | 1.5 L/kg product | -81% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1